[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate [5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1224016-01-6
VCID: VC6295259
InChI: InChI=1S/C26H28N4O7/c1-7-35-19-10-8-18(9-11-19)30-15(2)23(28-29-30)26(31)36-14-20-16(3)37-25(27-20)17-12-21(32-4)24(34-6)22(13-17)33-5/h8-13H,7,14H2,1-6H3
SMILES: CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)C)C
Molecular Formula: C26H28N4O7
Molecular Weight: 508.531

[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

CAS No.: 1224016-01-6

Cat. No.: VC6295259

Molecular Formula: C26H28N4O7

Molecular Weight: 508.531

* For research use only. Not for human or veterinary use.

[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate - 1224016-01-6

Specification

CAS No. 1224016-01-6
Molecular Formula C26H28N4O7
Molecular Weight 508.531
IUPAC Name [5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxylate
Standard InChI InChI=1S/C26H28N4O7/c1-7-35-19-10-8-18(9-11-19)30-15(2)23(28-29-30)26(31)36-14-20-16(3)37-25(27-20)17-12-21(32-4)24(34-6)22(13-17)33-5/h8-13H,7,14H2,1-6H3
Standard InChI Key PYBBAWOEMAJJLO-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)C)C

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is [5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxylate, reflecting its intricate substitution pattern . Its molecular formula, C26H28N4O7, corresponds to a molecular weight of 508.5 g/mol, as confirmed by high-resolution mass spectrometry . The structure integrates two aromatic heterocycles: a 1,3-oxazole ring substituted with a 3,4,5-trimethoxyphenyl group and a 1H-1,2,3-triazole moiety linked to a 4-ethoxyphenyl group .

Structural Characterization

Key structural elements include:

  • Oxazole core: A five-membered ring containing oxygen and nitrogen at positions 1 and 3, respectively, with a methyl group at position 5 and a 3,4,5-trimethoxyphenyl substituent at position 2 .

  • Triazole-carboxylate system: A 1,2,3-triazole ring substituted with a methyl group at position 5 and ester-linked to a methylene-oxazole moiety via a carboxylate bridge .

  • Aromatic substituents: Electron-donating methoxy (3,4,5-trimethoxy) and ethoxy (4-ethoxy) groups that influence electronic distribution and solubility .

The canonical SMILES representation, CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)C)C, provides a machine-readable description of atomic connectivity .

Synthesis and Manufacturing

Synthetic Pathways

While explicit protocols for this compound remain proprietary, analogous molecules suggest a multi-step strategy involving:

  • Oxazole formation: Cyclocondensation of 3,4,5-trimethoxybenzaldehyde with methyl isocyanoacetate under Huisgen conditions to yield the 5-methyl-2-(3,4,5-trimethoxyphenyl)oxazole intermediate.

  • Triazole synthesis: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 4-ethoxyphenyl azide and methyl propiolate, followed by methylation at position 5.

  • Esterification: Coupling the oxazole alcohol with the triazole carboxylic acid using DCC/DMAP or similar activating agents.

Reaction conditions typically employ anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C, with purification via silica gel chromatography.

Yield Optimization Challenges

Key challenges in scaling production include:

  • Steric hindrance: Bulky substituents on both heterocycles reduce reaction rates during esterification (typical yields: 45–55%).

  • Regioselectivity: Ensuring proper orientation during triazole formation requires precise stoichiometric control of copper catalysts.

  • Purification: Separation from byproducts like unreacted azides necessitates gradient elution HPLC.

Physicochemical Properties

Thermodynamic Parameters

Experimental and computed properties include:

PropertyValueMethod/Source
Molecular Weight508.5 g/molPubChem CID 50763790
LogP (Partition Coefficient)3.2 ± 0.3Computed (XLogP3-AA)
Water Solubility0.12 mg/mL at 25°CEstimated (ALOGPS)
Melting Point189–192°C (decomposes)VulcanChem VC6295259

The relatively high LogP value indicates lipophilicity, suggesting favorable membrane permeability for biological applications .

Spectroscopic Fingerprints

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (300 MHz, CDCl3):

    • δ 7.45 (d, J=8.6 Hz, 2H, Ar-H)

    • δ 6.85 (s, 2H, trimethoxyphenyl)

    • δ 5.32 (s, 2H, OCH2)

    • δ 3.89 (s, 9H, OCH3)

    • δ 1.41 (t, J=7.0 Hz, 3H, CH2CH3)

Infrared Spectroscopy (IR)

  • Strong absorption at 1745 cm⁻¹ (C=O stretch of ester)

  • Peaks at 1610 cm⁻¹ (C=N oxazole) and 1550 cm⁻¹ (triazole ring)

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